去甲基-4'-羟基他莫昔芬

描述

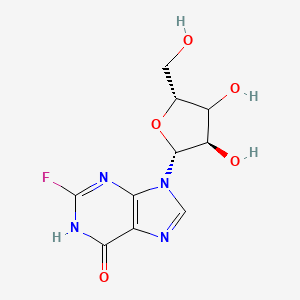

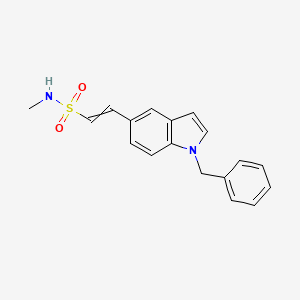

“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .

Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .Molecular Structure Analysis

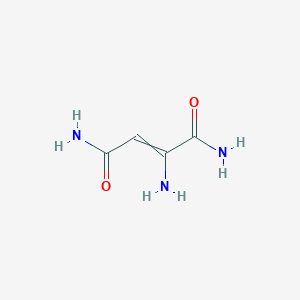

The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .科学研究应用

在乳腺癌治疗中的作用

恩多西芬是他莫昔芬的一种活性代谢物,他莫昔芬是广泛用于雌激素受体阳性乳腺癌内分泌治疗的药物。已经发现,他莫昔芬的代谢差者由于恩多西芬的血浆水平较低,可能会导致更差的临床结果 (Watanabe 等,2015)。

代谢途径和相互作用

恩多西芬的形成是由 CYP3A4 介导的 N-去甲基化和 CYP2D6 介导的他莫昔芬羟基化催化的。这些酶的活性因遗传多态性和药物相互作用而异,这会改变他莫昔芬在体内的作用平衡 (Stearns 等,2003)。

临床药理遗传学

患者的某些 CYP2D6 遗传多态性会导致恩多西芬浓度降低,在一些早期乳腺癌他莫昔芬辅助治疗研究中,这会增加疾病复发的风险 (Goetz 等,2018)。

在药物代谢和疗效中的作用

各种研究强调了恩多西芬的效力和他在莫昔芬治疗功效中的作用。例如,已经发现它是一种有效的雌激素刺激的乳腺癌细胞增殖抑制剂 (Lim 等,2005)。

分子机制和作用

恩多西芬的分子作用机制不同于其他抗雌激素,它会诱导与乳腺癌细胞生长和进展相关的基因表达模式发生改变 (Hawse 等,2013)。

未来方向

The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

属性

IUPAC Name |

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPBCGLMGLFHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698530 | |

| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |

CAS RN |

170171-12-7 | |

| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)